(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used as biochemical reagents, and can be used as biological materials or organic compounds for life science related research .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes to boronic acids involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo protodeboronation , a process that is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis
Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It is a white to yellow powder with an odorless smell . The melting point is 216 °C .Scientific Research Applications
Fluorescence Quenching and Photophysical Properties
Studies have shown that derivatives of boronic acid, including those similar in structure to “(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid,” have been investigated for their fluorescence quenching properties and photophysical behaviors. For instance, fluorescence quenching studies on boronic acid derivatives have revealed the influence of different solvents on their photophysical properties, including the evaluation of solvatochromism and quantum yield in various environments. These properties are crucial for applications in fluorescence-based sensors and bioimaging technologies (Geethanjali et al., 2015); (Muddapur et al., 2016).
Chemical Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of complexes involving boronic acids. For example, the formation of tetraarylpentaborates from the reaction of arylboronic acids with aryloxorhodium complexes has been documented, highlighting the structural diversity and chemical properties of boronic acid derivatives. These findings are significant for the development of new materials and catalysts in organic synthesis (Nishihara et al., 2002).
Optical Modulation and Sensor Applications
Further studies have demonstrated the role of phenyl boronic acids in the optical modulation of materials, such as polyethylene glycol-wrapped single-walled carbon nanotubes, for saccharide recognition. This application is particularly relevant in the development of glucose sensors and other diagnostic tools, indicating the potential of boronic acid derivatives in medical and environmental sensing technologies (Mu et al., 2012).
Molecular Interaction and Binding Studies
Additionally, the interaction of boronic acids with diols has been explored, offering insights into the binding mechanisms that are essential for the design of selective sensors and separation materials. The ability to form esters with diols underpins the utility of boronic acids in the specific recognition of sugars and other diol-containing biomolecules, which is valuable for applications ranging from food technology to biomedical research (Pietsch & Richter, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYFIPXETZSTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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